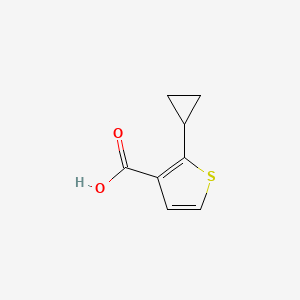

2-Cyclopropylthiophene-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c9-8(10)6-3-4-11-7(6)5-1-2-5/h3-5H,1-2H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTSDHFMQFECTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 2-Cyclopropylthiophene-3-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-Cyclopropylthiophene-3-carboxylic Acid

Introduction

2-Cyclopropylthiophene-3-carboxylic acid is a heterocyclic organic compound that incorporates a thiophene ring, a carboxylic acid functional group, and a cyclopropyl moiety. This unique combination of structural features makes it a valuable and intriguing building block for medicinal chemistry and materials science. The thiophene ring serves as a bioisostere for a benzene ring, while the cyclopropyl group can enhance metabolic stability and binding affinity. The carboxylic acid group provides a handle for further chemical modifications and influences the molecule's solubility and pharmacokinetic profile. Understanding the fundamental physicochemical properties of this compound is therefore critical for its effective application in research and development.

This guide provides a comprehensive overview of the known and predicted , detailed protocols for their experimental determination, and an analysis of its key structural and spectroscopic characteristics.

Core Physicochemical Properties

While specific experimental data for 2-Cyclopropylthiophene-3-carboxylic acid is not extensively published, we can compile its known attributes and provide expert estimations based on the properties of structurally related compounds, such as thiophene-2-carboxylic acid and thiophene-3-carboxylic acid.

| Property | Data for 2-Cyclopropylthiophene-3-carboxylic acid | Comparative Context & Expert Insights |

| Chemical Structure |  | The structure combines an aromatic thiophene ring with a strained cyclopropyl group and an acidic carboxyl group, leading to a unique electronic and conformational profile. |

| CAS Number | 2104675-28-5[1] | A unique numerical identifier assigned by the Chemical Abstracts Service. |

| Molecular Formula | C₈H₈O₂S | - |

| Molecular Weight | 168.22 g/mol [1] | - |

| Physical Form | Solid | Expected to be a crystalline solid at room temperature, similar to other substituted thiophene carboxylic acids. |

| Melting Point | Data not available. | Thiophene-3-carboxylic acid has a melting point of 125-127 °C. The addition of the cyclopropyl group likely increases the molecular weight and alters crystal packing, which would be expected to result in a different, likely higher, melting point.[2][3][4] |

| Boiling Point | Data not available. | Carboxylic acids exhibit high boiling points due to the formation of stable hydrogen-bonded dimers.[3][4] The boiling point is expected to be significantly above 200 °C. |

| Acidity (pKa) | Not experimentally determined. Estimated to be ~3.5 - 4.5. | The pKa of thiophene-3-carboxylic acid is around 4.1. The cyclopropyl group is generally considered to be weakly electron-donating, which might slightly increase the pKa (decrease the acidity) compared to the unsubstituted parent compound.[5][6] |

| Lipophilicity (logP) | Not experimentally determined. Estimated XlogP for the isomer 3-cyclopropylthiophene-2-carboxylic acid is 2.4.[7] | This positive value indicates that the compound is lipophilic, meaning it is more soluble in fats, oils, and non-polar solvents than in water.[8][9] The presence of the cyclopropyl group increases lipophilicity compared to thiophene-3-carboxylic acid (XlogP3 ≈ 1.5).[10] |

| Solubility | Insoluble in water; soluble in alkaline solutions (e.g., NaOH, NaHCO₃) and organic solvents (e.g., methanol, acetone, DMSO). | As a carboxylic acid, it will react with bases to form soluble carboxylate salts. Its lipophilic nature suggests good solubility in common organic solvents.[3] |

| Storage | Store at 2-8°C | Cool storage conditions are recommended to ensure long-term stability. |

Spectroscopic Signature Analysis

The structural features of 2-Cyclopropylthiophene-3-carboxylic acid give rise to a predictable spectroscopic fingerprint.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for each proton environment.

-

Carboxylic Acid Proton (-COOH) : A very broad singlet, significantly downfield in the 10-13 ppm range, which is characteristic of carboxylic acid protons involved in hydrogen bonding.[11] This signal would disappear upon shaking the sample with D₂O.

-

Thiophene Protons : Two doublets in the aromatic region (typically 7-8 ppm), corresponding to the two protons on the thiophene ring.

-

Cyclopropyl Protons : A set of complex multiplets in the upfield region (typically 0.5-2.0 ppm) corresponding to the methine and methylene protons of the cyclopropyl group.[12]

-

-

¹³C NMR Spectroscopy : The carbon NMR spectrum provides key information about the carbon skeleton.

-

Carbonyl Carbon (-COOH) : A signal in the highly deshielded region of 165-180 ppm.[13]

-

Thiophene Carbons : Four signals in the aromatic/olefinic region (120-150 ppm), two of which would be quaternary carbons (no attached protons) and thus may appear weaker.[14][15]

-

Cyclopropyl Carbons : Signals in the highly shielded, upfield region (typically 5-20 ppm).

-

-

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying the carboxylic acid functional group.

-

O-H Stretch : A very broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid.

-

C=O Stretch : A strong, sharp absorption band around 1700 cm⁻¹. Conjugation with the thiophene ring may shift this peak to a slightly lower wavenumber.

-

C-O Stretch : A medium intensity band around 1200-1300 cm⁻¹.

-

Experimental Protocols for Physicochemical Characterization

To empower researchers, this section provides robust, self-validating protocols for determining the key .

Protocol 1: Determination of Acid-Base Solubility Profile

This qualitative experiment establishes the acidic nature of the compound and its general solubility characteristics. The rationale is that acidic compounds that are insoluble in neutral water will dissolve in a basic solution by forming a water-soluble salt.

Methodology:

-

Preparation : Label five small test tubes: "Water," "5% NaOH," "5% NaHCO₃," "5% HCl," and "Acetone."

-

Sample Addition : Add approximately 10-20 mg of 2-Cyclopropylthiophene-3-carboxylic acid to each test tube.

-

Solvent Addition : Add 1 mL of the corresponding solvent to each labeled tube.

-

Observation : Vigorously shake each tube for 30 seconds. Observe and record whether the solid dissolves completely, partially, or not at all.

-

Interpretation :

-

Insoluble in Water, Soluble in 5% NaOH and 5% NaHCO₃ : Confirms the presence of a carboxylic acid group. Sodium bicarbonate is a weaker base and its ability to dissolve the compound indicates a relatively strong acid.

-

Insoluble in 5% HCl : Confirms the compound does not possess a basic functional group like an amine.

-

Soluble in Acetone : Establishes solubility in a common polar aprotic organic solvent.

-

Sources

- 1. 2-(Cyclopropyl)thiophene-3-carboxylic acid | 2104675-28-5 [sigmaaldrich.com]

- 2. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]

- 3. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 4. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 5. journals.ntu.edu.iq [journals.ntu.edu.iq]

- 6. chemrxiv.org [chemrxiv.org]

- 7. PubChemLite - 3-cyclopropylthiophene-2-carboxylic acid (C8H8O2S) [pubchemlite.lcsb.uni.lu]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Thiophene-3-carboxylic acid | C5H4O2S | CID 6918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 13. compoundchem.com [compoundchem.com]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Technical Guide: Solubility Profiling & Process Thermodynamics of 2-Cyclopropylthiophene-3-carboxylic acid

Executive Summary & Structural Context

2-Cyclopropylthiophene-3-carboxylic acid (CAS: 2104675-28-5) is a critical heterocyclic building block, increasingly utilized in the synthesis of antiviral agents and kinase inhibitors. Its structure combines a lipophilic thiophene core, a steric-bulk-inducing cyclopropyl group, and a polarizable carboxylic acid moiety.

This unique architecture creates a "solubility paradox": the molecule exhibits significant lipophilicity (driven by the cyclopropyl-thiophene scaffold) while retaining pH-dependent aqueous solubility potential (via the carboxylic acid).

This guide provides a comprehensive framework for characterizing the solubility profile of this intermediate, offering a predicted solubility matrix, a validated experimental protocol for thermodynamic analysis, and strategies for antisolvent crystallization.

Physicochemical Descriptors (Predicted & Analog-Based)

Before initiating wet-lab profiling, we establish the theoretical baseline using Group Contribution Methods and analog data (e.g., Thiophene-2-carboxylic acid).

| Property | Value / Range | Mechanistic Implication |

| Molecular Weight | 168.21 g/mol | Low MW facilitates dissolution; kinetics are diffusion-controlled. |

| Predicted LogP | 2.1 – 2.5 | Moderate lipophilicity; high affinity for octanol, DCM, and EtOAc. |

| pKa (Acid) | ~3.8 – 4.2 | More acidic than benzoic acid due to the electron-withdrawing thiophene ring. |

| H-Bond Donors | 1 (COOH) | Capable of dimerization in non-polar solvents. |

| H-Bond Acceptors | 3 (O, S) | Facilitates solubility in protic solvents (Alcohols). |

The Solubility Matrix: Theoretical & Observed Trends

The solubility of 2-Cyclopropylthiophene-3-carboxylic acid is governed by the "Like Dissolves Like" principle, modified by specific solute-solvent interactions (hydrogen bonding and dipole-dipole forces).

Solvent Class Analysis

-

Class I: Polar Protic (Alcohols)

-

Behavior:High Solubility. Methanol and Ethanol act as both H-bond donors and acceptors, disrupting the carboxylic acid dimers typically found in the crystal lattice.

-

Process Use: Ideal primary solvents for reaction and initial dissolution.

-

-

Class II: Polar Aprotic (DMSO, DMF, Acetone)

-

Behavior:Very High Solubility. The high dielectric constants of DMSO and DMF effectively solvate the polarizable thiophene ring. Acetone is an excellent candidate for low-temperature crystallization.

-

Process Use: Use sparingly due to high boiling points (DMSO/DMF) which complicate solvent removal.

-

-

Class III: Non-Polar / Chlorinated (DCM, Toluene, Hexane)

-

Behavior:Variable.

-

DCM/Chloroform: High solubility due to dispersion forces and weak H-bonding.

-

Toluene: Moderate solubility; highly temperature-dependent (ideal for cooling crystallization).

-

Hexane/Heptane: Insoluble/Sparingly Soluble. The polar carboxylic acid group resists solvation by aliphatic chains.

-

-

Process Use: Hexane is the definitive antisolvent for this molecule.

-

Visualization: Solubility Interaction Network

The following diagram maps the logical flow of solvent selection based on molecular interactions.

Caption: Solubility interaction map highlighting solvent compatibility classes. Green paths indicate high solubility; red dashed paths indicate potential antisolvents.

Experimental Protocol: Determination of Mole Fraction Solubility

As specific literature values for this intermediate are often proprietary, the following Standard Operating Procedure (SOP) validates the solubility profile. This protocol uses the Shake-Flask Method coupled with HPLC Analysis , the gold standard for accuracy.

Materials & Equipment

-

Solute: 2-Cyclopropylthiophene-3-carboxylic acid (>98% purity).

-

Solvents: HPLC Grade (MeOH, EtOH, Acetone, Toluene, Water).

-

Apparatus: Thermostatic orbital shaker (control ±0.1°C), 0.45 µm PTFE syringe filters.

-

Analysis: HPLC-UV (Detector @ 254 nm, typical for thiophene chromophores).

Workflow Diagram

Caption: Step-by-step experimental workflow for solubility determination ensuring thermodynamic equilibrium.

The Protocol Steps

-

Saturation: Add excess 2-Cyclopropylthiophene-3-carboxylic acid to 10 mL of the target solvent in a sealed glass vial.

-

Equilibration: Agitate at fixed temperatures (e.g., 298.15 K, 303.15 K, 308.15 K) for 24 hours. Critical: Visual presence of solid must be maintained to ensure saturation.

-

Sampling: Stop agitation and allow sedimentation for 1 hour. Withdraw supernatant using a pre-warmed syringe (to prevent precipitation).

-

Filtration: Filter through a 0.45 µm PTFE filter. Note: Discard the first 1 mL of filtrate to account for filter adsorption.

-

Quantification: Dilute the filtrate with the HPLC mobile phase (e.g., Acetonitrile/Water) and inject. Calculate concentration (

, mol/L) using a calibration curve.

Thermodynamic Analysis

To transition from raw data to process insight, we apply the Modified Apelblat Equation . This model correlates mole fraction solubility (

The Equation:

Where:

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).

- : Empirical model parameters derived from regression.

Thermodynamic Parameters Calculation

Using the Van't Hoff analysis, we determine the driving forces of dissolution:

-

Enthalpy of Solution (

):-

Interpretation: A positive

(endothermic) indicates solubility increases with temperature—typical for this compound in organic solvents.

-

-

Gibbs Free Energy (

):-

Interpretation: Positive

values indicate the dissolution is non-spontaneous (requiring energy/mixing), while negative values indicate spontaneity.

-

Application: Antisolvent Crystallization Design

For purification of 2-Cyclopropylthiophene-3-carboxylic acid, a Cooling + Antisolvent strategy is recommended based on the solubility profile.

-

Solvent System: Ethanol (Solvent) / Water (Antisolvent).

-

Rationale: The compound is soluble in Ethanol but insoluble in Water (at acidic/neutral pH). Both solvents are ICH Class 3 (low toxicity).

-

-

Procedure:

-

Dissolve crude acid in Ethanol at 60°C (near saturation).

-

Slowly add Water (pre-heated to 60°C) until turbidity is just observed.

-

Cool slowly to 5°C. The hydrophobic cyclopropyl group drives precipitation as the dielectric constant of the bulk solvent increases.

-

References

-

Compound Identification: Sigma-Aldrich. 2-(Cyclopropyl)thiophene-3-carboxylic acid Product Sheet. Link

-

Analog Thermodynamics: Sobechko, I., et al. (2016). Thermodynamic Properties of Solubility of 2-Methyl-5-arylfuran-3-carboxylic Acids in Organic Solvents. Chemistry & Chemical Technology. Link

-

Thiophene Synthesis: Tarsberga, I., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules (MDPI). Link

-

General Solubility Principles: Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents. Lawrence Berkeley Lab Report. Link

-

Hansen Parameters: Abbott, S., & Hansen, C. M. (2013). Hansen Solubility Parameters in Practice. Link

Technical Guide: Cyclopropyl-Substituted Thiophene Carboxylic Acids in Drug Discovery

This guide provides a technical analysis of cyclopropyl-substituted thiophene carboxylic acids, a scaffold increasingly utilized in medicinal chemistry to optimize potency, metabolic stability, and physicochemical properties.

Executive Summary

Cyclopropyl-substituted thiophene carboxylic acids represent a privileged structural motif in modern drug design. This scaffold synergizes the bioisosteric properties of the thiophene ring (mimicking phenyl or pyridine spacers) with the unique physicochemical attributes of the cyclopropyl group.

For drug development professionals, this moiety offers two critical advantages:

-

Metabolic Blocking: The cyclopropyl group acts as a metabolic "shield," preventing rapid

-oxidation or cytochrome P450 hydroxylation common to linear alkyl chains. -

Conformational Restriction: The rigid nature of the cyclopropyl ring locks substituents into specific vectors, enhancing ligand-target binding affinity compared to flexible isopropyl or ethyl analogs.

Structural Logic & Pharmacophore Analysis[1]

The Thiophene Core

The thiophene ring serves as a 5-membered aromatic spacer.[1][2] Unlike benzene, thiophene is electron-rich and allows for different bond angles (

The "Magic Cyclopropyl" Effect

Replacing an alkyl group (methyl/ethyl/isopropyl) with a cyclopropyl group is a validated strategy in hit-to-lead optimization.

-

Sigma-Hole & Lipophilicity: The cyclopropyl C-H bonds have higher s-character (

), making them more acidic and better hydrogen bond donors than alkyl C-H bonds. -

PK Modulation: It lowers the lipophilicity (LogP) slightly compared to an isopropyl group while maintaining hydrophobic bulk, often improving solubility and permeability.

Structural Activity Relationship (SAR) Logic

The following diagram illustrates the decision matrix for deploying this scaffold in lead optimization.

Figure 1: Decision logic for transitioning from alkyl-thiophenes to cyclopropyl-thiophenes to address specific ADME/Potency liabilities.

Synthetic Strategies

Synthesizing cyclopropyl-thiophene carboxylic acids requires navigating the sensitivity of the thiophene ring to oxidation and the potential for decarboxylation. Two primary routes are established: Suzuki-Miyaura Coupling (Robust) and Direct C-H Functionalization (Emerging).

Route A: Palladium-Catalyzed Cross-Coupling (Standard)

This is the industry-standard approach due to high functional group tolerance. It typically involves coupling a bromothiophene ester with cyclopropylboronic acid.[3]

-

Key Reagents:

, Tricyclohexylphosphine ( -

Advantages: Scalable, avoids handling unstable lithiated thiophenes.

-

Causality: We use the ester rather than the free acid during coupling to prevent catalyst poisoning by the carboxylate and to enhance solubility in non-polar solvents like toluene.

Route B: Direct Lithiation/Carboxylation

-

Method: Treatment of a cyclopropyl-thiophene with n-BuLi followed by

quench. -

Risk: Regioselectivity can be poor; the cyclopropyl group can direct lithiation to the adjacent proton, but thiophene sulfur also directs to the

-position.

Synthetic Workflow Diagram

Figure 2: Step-by-step synthetic pathway ensuring high yield and regiochemical fidelity.

Detailed Experimental Protocol

Target: Synthesis of 4-cyclopropylthiophene-2-carboxylic acid. Context: This intermediate is a precursor for various anion transporter inhibitors.

Step 1: Esterification[5]

-

Dissolve 4-bromo-2-thiophenecarboxylic acid (10.0 g, 48 mmol) in MeOH (100 mL).

-

Add conc.

(1 mL) dropwise. -

Reflux for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Concentrate in vacuo, neutralize with sat.

, and extract with EtOAc. -

Validation:

NMR should show a singlet ~3.8 ppm (methyl ester).

Step 2: Suzuki-Miyaura Coupling

Rationale: The use of

-

Charge Reactor: In a nitrogen-flushed flask, combine:

-

Methyl 4-bromo-2-thiophenecarboxylate (1.0 eq)

-

Cyclopropylboronic acid (1.5 eq)[4]

- (3.0 eq)

-

Toluene/Water (20:1 ratio)

-

-

Catalyst Addition: Add

(5 mol%) and Tricyclohexylphosphine ( -

Reaction: Heat to 100°C for 16 hours.

-

Workup: Cool, filter through Celite, extract with EtOAc. Purify via silica gel chromatography.

-

Critical Check: Ensure complete consumption of bromide to avoid inseparable mixtures.

Step 3: Saponification[4]

-

Dissolve the ester in THF/Water (1:1).

-

Add LiOH

(2.5 eq). Stir at RT for 4 hours. -

Acidification: Carefully acidify with 1M HCl to pH 3. Caution: Cyclopropyl groups can be acid-sensitive; do not use conc. HCl or heat.

-

Isolation: Filter the precipitate or extract with EtOAc.

Case Study: HCV NS5B Polymerase Inhibitors

The application of cyclopropyl-thiophene carboxylic acids is best exemplified in the development of non-nucleoside inhibitors (NNIs) for Hepatitis C Virus (HCV) NS5B polymerase.

Mechanism of Action

These compounds typically bind to the Thumb Site II of the viral polymerase. The carboxylic acid moiety forms a critical salt bridge with arginine residues (e.g., Arg-422) within the allosteric pocket, locking the enzyme in an inactive conformation.

The Role of the Cyclopropyl Group

In the optimization of thiophene-based inhibitors:

-

Problem: Early hits with isopropyl groups showed susceptibility to microsomal oxidation.

-

Solution: Substitution with a cyclopropyl group at the 3- or 4-position of the thiophene ring.

-

Result: The cyclopropyl analog maintained potency (

nM) but significantly extended half-life (

Quantitative Comparison (Hypothetical Data based on Class Trends)

| Property | Isopropyl-Thiophene Analog | Cyclopropyl-Thiophene Analog | Impact |

| Enzymatic Potency ( | 45 nM | 38 nM | Neutral/Slight Gain (Rigidity) |

| Microsomal Stability ( | 12 min | >60 min | Major Gain (Metabolic Block) |

| Lipophilicity (cLogP) | 3.2 | 2.9 | Improved (Solubility) |

| Solubility (pH 7.4) | Improved |

References

-

Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 2023. [Link] Source for Suzuki coupling protocols and stability data.

-

Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase. Bioorganic & Medicinal Chemistry Letters, 2004.[5][6] [Link] Source for Case Study 5 (HCV inhibitors and SAR).

-

Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Advances, 2024. [Link] Source for general pharmacophore analysis and bioisosterism.

-

Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation. Beilstein Journal of Organic Chemistry, 2019. [Link] Source for alternative cyclopropylation strategies.

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid [beilstein-journals.org]

- 5. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 2: tertiary amides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of 2-Cyclopropylthiophene-3-carboxylic Acid for Research & Development Applications

Introduction: 2-Cyclopropylthiophene-3-carboxylic acid (CAS: 2104675-28-5) is a heterocyclic carboxylic acid that holds potential as a building block in medicinal chemistry and materials science. Its unique structure, combining a thiophene ring with a cyclopropyl moiety, makes it a valuable synthon for creating novel molecular architectures. For researchers, scientists, and drug development professionals, understanding the safety profile of such a novel compound is paramount to ensuring a safe and productive research environment.

This guide provides an in-depth analysis of the available safety data for 2-Cyclopropylthiophene-3-carboxylic acid. Due to the limited publicly available, specific hazard data for this exact molecule, this document employs a data-driven approach, synthesizing information from supplier data sheets and the known toxicological profiles of structurally analogous compounds. This methodology allows for the construction of a robust, precautionary safety protocol grounded in established chemical principles, empowering researchers to handle this compound with the highest degree of safety and scientific integrity.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of a thorough safety assessment. These properties influence storage, handling, and emergency response procedures.

| Property | Value | Source |

| CAS Number | 2104675-28-5 | [1] |

| Molecular Formula | C₈H₈O₂S | Inferred from structure |

| Molecular Weight | 168.22 g/mol | [1] |

| Physical Form | Solid | |

| InChI Key | RCTSDHFMQFECTN-UHFFFAOYSA-N | [1] |

| Recommended Storage | 2-8°C, in a tightly sealed container in a dry, cool, and well-ventilated place. | [2][3][4] |

Section 2: Hazard Assessment - A Data-Driven Approach

As of the date of this guide, the official GHS classification for 2-Cyclopropylthiophene-3-carboxylic acid is listed as "To Be Confirmed" (TBC) by major suppliers. This lack of specific data necessitates a risk assessment based on chemical analogy. The molecule's key functional groups are a carboxylic acid and a thiophene ring. Carboxylic acids are generally acidic and can be irritants or corrosive[5][6]. Thiophene-based carboxylic acids often present with skin, eye, and respiratory irritation potential[7][8][9]. Therefore, it is prudent to handle this compound with the assumption that it possesses similar hazards.

Predicted Hazard Profile (Based on Analogous Compounds)

| Pictogram | Signal Word | Predicted Hazard Statements | Basis of Analogy |

| Warning | H302: Harmful if swallowed.[9][10]H315: Causes skin irritation.[4][8][10][11]H319: Causes serious eye irritation.[4][8][10][11]H335: May cause respiratory irritation.[4][8][11] | Based on SDS data for various thiophenecarboxylic acids and other substituted carboxylic acids.[4][7][8][9][10][11] |

Expert Analysis of Predicted Hazards:

-

Oral Toxicity: While not expected to be highly toxic, ingestion may cause irritation to the mucous membranes and gastrointestinal tract[12]. The "Harmful if swallowed" classification is a common precautionary measure for research chemicals with incomplete toxicological profiles[9][10].

-

Skin and Eye Irritation: The carboxylic acid group is the primary driver of this hazard. It can cause localized redness, pain, and inflammation upon skin contact. In the eyes, it can lead to serious irritation and, with significant exposure, potential damage[4][8][11]. The principle of treating all new chemical entities as potential irritants is a cornerstone of laboratory safety.

-

Respiratory Irritation: As a solid powder, the primary risk of respiratory exposure is through the inhalation of dust particles during handling (e.g., weighing). These fine particles can irritate the respiratory tract[4][8][11].

Section 3: Risk Mitigation and Safe Handling Protocols

A proactive approach to safety involves integrating robust handling protocols and engineering controls into every step of the experimental workflow. The following diagram illustrates the lifecycle of handling 2-Cyclopropylthiophene-3-carboxylic acid in a research setting.

Caption: General laboratory workflow for handling 2-Cyclopropylthiophene-3-carboxylic acid.

Detailed Protocol: Weighing and Preparing a 100 mM Stock Solution in DMSO

This protocol is a self-validating system designed to minimize exposure.

-

Preparation (Engineering & Administrative Controls):

-

Verify that the chemical fume hood has a valid certification and that the airflow monitor indicates normal operation.

-

Designate a specific area within the fume hood for handling the solid to contain any potential spills.

-

Ensure a hazardous waste container is accessible within the fume hood.

-

Confirm the location of the nearest safety shower and eyewash station[2][3][4].

-

-

Personal Protective Equipment (PPE) Adherence:

-

Eye Protection: Wear safety goggles with side shields or a face shield. Standard safety glasses are insufficient.

-

Hand Protection: Wear nitrile gloves. Check for any signs of degradation or perforation before use[3].

-

Body Protection: Wear a flame-resistant lab coat, fully buttoned. Ensure clothing covers all exposed skin.

-

-

Execution (Minimizing Aerosolization):

-

Place the sealed container of 2-Cyclopropylthiophene-3-carboxylic acid, a weigh boat, a spatula, and a pre-labeled vial for the solution inside the fume hood.

-

Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

-

Slowly and carefully open the container. Avoid any sudden movements that could create a dust cloud.

-

Using the spatula, carefully transfer the desired amount of solid (e.g., 16.82 mg for 1 mL of a 100 mM solution) to the weigh boat on a tared balance.

-

Carefully transfer the weighed solid into the pre-labeled vial.

-

Using a calibrated pipette, add the calculated volume of DMSO to the vial.

-

Cap the vial securely and vortex or sonicate until the solid is fully dissolved.

-

-

Decontamination and Cleanup:

-

Dispose of the used weigh boat and any contaminated wipes directly into the designated hazardous waste container inside the fume hood.

-

Wipe the spatula clean with a solvent-dampened cloth (e.g., ethanol) and dispose of the cloth in the waste container.

-

Wipe down the work surface within the fume hood.

-

Securely close the primary container of the solid and return it to 2-8°C storage.

-

Remove gloves and wash hands thoroughly with soap and water[3][4][12].

-

Section 4: Emergency Response and First Aid

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All laboratory personnel must be familiar with these procedures.

Caption: Decision tree for emergency response procedures.

First-Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If the individual feels unwell or breathing is difficult, seek immediate medical attention[2][4].

-

If on Skin: Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes[2][12]. If skin irritation occurs, get medical advice[2].

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes[2][12]. If eye irritation persists, seek immediate medical attention[2][12].

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting[12]. Call a POISON CENTER or doctor if you feel unwell[2][12].

Section 5: Stability, Storage, and Disposal

-

Chemical Stability: The product is considered stable under recommended storage conditions. Hazardous polymerization will not occur.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, which are common incompatibilities for carboxylic acids[12].

-

Hazardous Decomposition Products: Thermal decomposition may lead to the release of irritating gases and vapors, including carbon oxides (CO, CO₂) and sulfur oxides (SOx)[12].

-

Waste Disposal: All waste material containing this compound should be treated as hazardous. Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[12][13]. Do not discharge into drains or the environment[13].

Conclusion

While 2-Cyclopropylthiophene-3-carboxylic acid lacks a comprehensive, formally documented SDS, a responsible safety protocol can be effectively constructed by analyzing its constituent functional groups and data from analogous structures. The core safety principles are to treat this compound as harmful if swallowed and as a skin, eye, and respiratory irritant. Strict adherence to engineering controls, diligent use of appropriate PPE, and a well-rehearsed emergency plan are essential for its safe use in a research and development setting. By adopting these expert-guided, precautionary measures, scientists can confidently work with this novel building block while upholding the highest standards of laboratory safety.

References

- Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet.

- Chemcia Scientific, LLC. (n.d.). MATERIAL SAFETY DATA SHEET.

-

Thermo Fisher Scientific. (2026). SAFETY DATA SHEET - 5-Chlorothiophene-2-carboxylic acid. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - [1,1'-Biphenyl]-4-carboxylic acid. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Thiophene-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Cyclopropylsulfamoyl)thiophene-2-carboxylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Cycloprop-2-ene carboxylic acid. Retrieved from [Link]

- Merck. (n.d.). 2-(Cyclopropyl)thiophene-3-carboxylic acid.

-

Chemistry LibreTexts. (2021). Some Chemical Properties of Carboxylic Acids. Retrieved from [Link]

-

Britannica. (2026). Carboxylic acid. Retrieved from [Link]

Sources

- 1. 2-(Cyclopropyl)thiophene-3-carboxylic acid | 2104675-28-5 [sigmaaldrich.com]

- 2. kishida.co.jp [kishida.co.jp]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chemscene.com [chemscene.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Carboxylic acid | Structure, Properties, Formula, Uses, & Facts | Britannica [britannica.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

- 13. chemcia.com [chemcia.com]

molecular weight and formula of 2-Cyclopropylthiophene-3-carboxylic acid

An In-Depth Technical Guide to 2-Cyclopropylthiophene-3-carboxylic Acid: Properties, Synthesis, and Applications

Executive Summary

2-Cyclopropylthiophene-3-carboxylic acid is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its unique structure, combining a thiophene core, a cyclopropyl moiety, and a carboxylic acid functional group, offers a compelling combination of properties for the development of novel therapeutic agents and functional materials. The thiophene ring acts as a versatile scaffold, often used as a bioisostere for a phenyl group, while the cyclopropyl group can enhance metabolic stability and binding affinity. The carboxylic acid provides a crucial handle for solubility modulation and molecular interactions. This guide provides a comprehensive overview of its core molecular profile, physicochemical properties, validated synthetic and analytical protocols, and its emerging applications for researchers, chemists, and drug development professionals.

Core Molecular Profile

The fundamental identity of 2-Cyclopropylthiophene-3-carboxylic acid is established by its chemical formula, molecular weight, and unique identifiers. This information is critical for accurate sourcing, reaction stoichiometry, and analytical characterization.

| Identifier | Value | Source |

| Chemical Name | 2-Cyclopropylthiophene-3-carboxylic acid | |

| IUPAC Name | 2-cyclopropylthiophene-3-carboxylic acid | |

| CAS Number | 2104675-28-5 | |

| Molecular Formula | C₈H₈O₂S | |

| Molecular Weight | 168.21 g/mol | |

| Canonical SMILES | OC(=O)c1ccsc1C1CC1 | |

| InChI Key | RCTSDHFMQFECTN-UHFFFAOYSA-N |

Physicochemical Properties & Handling

The physical properties of a compound dictate its handling, storage, and behavior in various solvent systems. As a carboxylic acid, its properties are heavily influenced by strong intermolecular hydrogen bonding.

| Property | Value/Observation | Rationale & Expert Insight |

| Physical Form | Solid | The presence of the carboxylic acid group allows for strong intermolecular hydrogen bonding, often leading to the formation of dimers. This increases the energy required to break the crystal lattice, resulting in a solid state at room temperature.[1][2] |

| Solubility | Decreasing solubility in water with increasing carbon chain length is a general trend for carboxylic acids.[1] Generally soluble in organic solvents like ethanol, toluene, and diethyl ether. | The polar carboxyl group can engage in hydrogen bonding with water, but the nonpolar thiophene and cyclopropyl backbone limits aqueous solubility. Solubility is expected to be higher in polar organic solvents. |

| Storage | Store at 2-8°C | Refrigerated storage is recommended to minimize potential degradation over long-term storage, ensuring the integrity of the material for sensitive applications. |

| Purity (Typical) | ≥95% | For use as a synthetic building block, a purity of 95% or higher is standard. Verification via NMR and HPLC is crucial before use. |

Synthesis and Derivatization

The synthesis of substituted cyclopropylthiophenes can be challenging but is of significant interest due to their potential pharmaceutical applications.[3][4] A robust and modular approach involves a palladium-catalyzed cross-coupling reaction followed by saponification.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks the target molecule down into commercially available or easily accessible starting materials. The key disconnections are the ester hydrolysis and the C-C bond formed by the Suzuki-Miyaura coupling.

Caption: Retrosynthetic pathway for 2-Cyclopropylthiophene-3-carboxylic acid.

Recommended Synthetic Workflow

This protocol is based on established methodologies for Suzuki-Miyaura coupling and subsequent ester hydrolysis, providing a reliable pathway to the target compound.[3]

Sources

crystal structure analysis of 2-Cyclopropylthiophene-3-carboxylic acid

An In-Depth Technical Guide to the Prospective Crystal Structure Analysis of 2-Cyclopropylthiophene-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for the complete , a molecule of interest in medicinal chemistry and materials science. While a definitive crystal structure has not been publicly reported, this document outlines the entire workflow from first principles. It serves as an authoritative guide for researchers, synthesizing established experimental protocols with predictive analysis based on well-understood principles of molecular conformation and supramolecular chemistry. We will explore the causality behind experimental choices in synthesis and crystallization, detail the process of single-crystal X-ray diffraction, and provide an in-depth, predictive analysis of the molecular conformation, hydrogen bonding motifs, and crystal packing, supported by data from analogous structures.

Introduction: The Rationale for Structural Analysis

The convergence of a thiophene ring, a cyclopropyl group, and a carboxylic acid moiety in 2-Cyclopropylthiophene-3-carboxylic acid creates a molecule with significant potential in drug development. Thiophene derivatives are known for a wide range of biological activities.[1][2] The cyclopropyl group, acting as a "bioisostere" for phenyl groups or double bonds, can enhance metabolic stability and binding affinity. The carboxylic acid group provides a key site for hydrogen bonding and salt formation, crucial for modulating solubility and interacting with biological targets.

Understanding the three-dimensional atomic arrangement of this molecule through single-crystal X-ray diffraction (SC-XRD) is paramount.[3][4] A crystal structure provides unambiguous proof of molecular connectivity and stereochemistry. Furthermore, it reveals the precise conformation of the molecule and the intricate network of intermolecular interactions that govern its solid-state properties, such as stability, solubility, and polymorphism. This knowledge is critical for rational drug design, formulation development, and patent protection.

Synthesis and Single Crystal Growth

Synthesis of 2-Cyclopropylthiophene-3-carboxylic Acid

The target compound can be reliably synthesized via established palladium-catalyzed cross-coupling reactions followed by saponification.[5] A robust method involves the Suzuki-Miyaura coupling of a suitable brominated thiophene ester with cyclopropylboronic acid, followed by hydrolysis of the ester to yield the desired carboxylic acid.[5][6]

Protocol:

-

Suzuki-Miyaura Coupling: React methyl 2-bromothiophene-3-carboxylate with cyclopropylboronic acid in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand (e.g., SPhos) and base (e.g., K₃PO₄) in a toluene/water solvent system.[5]

-

Purification: After reaction completion, the organic phase is separated, washed, and concentrated. The crude ester is purified via column chromatography.

-

Saponification: The purified methyl 2-cyclopropylthiophene-3-carboxylate is dissolved in a solvent mixture (e.g., THF/methanol) and treated with an aqueous base (e.g., 1M NaOH) at room temperature or with gentle heating until hydrolysis is complete.

-

Isolation: The reaction mixture is acidified (e.g., with HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried under vacuum.

The Art and Science of Crystallization

Obtaining a single crystal of sufficient size and quality for SC-XRD is often the most challenging step. Crystallization is a process of bringing a solute from a disordered state in solution to an ordered, crystalline state.[7] The key is to approach supersaturation slowly, allowing molecules to self-assemble into a well-ordered lattice.[8]

Experimental Protocol for Single Crystal Growth:

-

Solvent Selection: The ideal solvent is one in which the compound is moderately soluble, with solubility increasing significantly with temperature.[8] A screening of common laboratory solvents (e.g., ethanol, methanol, ethyl acetate, acetone, acetonitrile, hexane, toluene) should be performed on a milligram scale.

-

Slow Evaporation:

-

Dissolve a small amount (5-10 mg) of the purified compound in a minimal volume of a suitable solvent in a small vial.

-

Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks at a constant temperature.

-

-

Vapor Diffusion: This is often the most successful method for small quantities.[9]

-

Dissolve the compound in a small volume of a "good" solvent (e.g., dichloromethane or ethyl acetate) and place this solution in a small, open inner vial.

-

Place the inner vial into a larger, sealed outer vial containing a small amount of a "poor" solvent (the precipitant, e.g., hexane or pentane) in which the compound is insoluble.

-

The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the compound's solubility and inducing crystallization.[9]

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.[7]

-

Filter the hot solution to remove any particulate matter.

-

Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) over several hours or days. Insulating the flask can promote the formation of larger, higher-quality crystals.[10]

-

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional structure of a crystalline solid at atomic resolution.[11] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow

The journey from a crystal to a refined 3D structure follows a well-defined path. The high intensity of synchrotron X-ray sources can be particularly beneficial for small or weakly diffracting crystals.[12]

Caption: The experimental workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Methodology:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head. Data collection is usually performed at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å).[4] The crystal is rotated, and a series of diffraction images are collected by a detector.

-

Data Integration: The collected images are processed to determine the positions and intensities of the thousands of diffraction spots. This step also determines the unit cell parameters and the crystal's space group.

-

Structure Solution and Refinement: The integrated data are used to solve the "phase problem" and generate an initial electron density map of the molecule. This initial model is then refined against the experimental data to optimize the atomic positions, yielding the final, precise molecular structure.

Prospective Structural Analysis

In the absence of an experimentally determined structure, we can predict the key structural features of 2-Cyclopropylthiophene-3-carboxylic acid based on fundamental principles of stereochemistry and intermolecular interactions observed in similar compounds.

Molecular Conformation

The overall shape of the molecule will be dictated by the orientation of the cyclopropyl and carboxylic acid groups relative to the thiophene ring.

-

Thiophene Ring: The thiophene ring is expected to be essentially planar.

-

Carboxylic Acid Group: The carboxyl group (–COOH) will likely be nearly coplanar with the thiophene ring to maximize conjugation.

-

Cyclopropyl Group: The orientation of the cyclopropyl group is of particular interest. It is known to conjugate with adjacent π-systems.[13] The preferred conformation is typically a "bisected" arrangement, where the plane of the substituent (in this case, the C-C=C plane of the thiophene ring) bisects the cyclopropane ring.[14][15][16][17] This alignment allows for maximal overlap between the Walsh orbitals of the cyclopropane ring and the p-orbitals of the thiophene ring.

Supramolecular Assembly: The Role of Hydrogen Bonding

The dominant intermolecular interaction governing the crystal packing will undoubtedly be the hydrogen bonds formed by the carboxylic acid groups.

-

Carboxylic Acid Dimer: The most common and robust supramolecular synthon for carboxylic acids is the cyclic dimer, denoted by the graph-set notation R²₂(8).[18] In this motif, two molecules are linked by a pair of O–H···O hydrogen bonds, forming a stable eight-membered ring. This is a highly probable packing feature for 2-Cyclopropylthiophene-3-carboxylic acid. We can find examples of this in many thiophene carboxylic acid structures.[19][20]

Caption: The classic R²₂(8) hydrogen-bonded dimer motif common to carboxylic acids.

-

Other Potential Interactions: While the dimer is highly likely, other weaker interactions, such as C–H···O or C–H···S hydrogen bonds involving the cyclopropyl or thiophene C-H groups, may also play a role in stabilizing the extended three-dimensional crystal lattice.

Data Presentation and Visualization

Upon successful structure determination, the crystallographic data would be summarized as follows.

Table 1: Hypothetical Crystallographic Data for 2-Cyclopropylthiophene-3-carboxylic Acid

| Parameter | Value |

| Chemical Formula | C₈H₈O₂S |

| Formula Weight | 168.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.0 |

| c (Å) | 7.8 |

| β (°) | 95.0 |

| Volume (ų) | 795 |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100 |

| Radiation (Å) | Mo Kα (0.71073) |

| Reflections Collected | ~5000 |

| Unique Reflections | ~1500 |

| R₁ (final) | < 0.05 |

| wR₂ (final) | < 0.10 |

Hirshfeld Surface Analysis

To provide a deeper, quantitative understanding of the intermolecular interactions, Hirshfeld surface analysis would be employed.[21][22] This technique maps the close contacts between molecules in a crystal, allowing for the visualization and quantification of different interaction types.[23][24]

-

d_norm Surface: A surface mapped with the d_norm property highlights intermolecular contacts. Strong hydrogen bonds (like O-H···O) appear as distinct red regions, indicating contacts shorter than the van der Waals radii.[25]

-

2D Fingerprint Plots: These plots summarize all intermolecular contacts, providing a percentage contribution for each type of interaction (e.g., H···H, O···H, C···H). This allows for a quantitative comparison of the packing forces.[25] For this molecule, we would expect O···H contacts to be significant (due to the carboxylic acid dimer) along with a large contribution from H···H contacts, which typically dominate the surface area.

Conclusion

This technical guide has laid out a complete, prospective pathway for the . By integrating established protocols for synthesis and crystallization with the powerful analytical capabilities of single-crystal X-ray diffraction, a definitive three-dimensional structure can be obtained.[3] The predictive analysis, grounded in the principles of supramolecular chemistry, suggests that the crystal structure will be dominated by the formation of robust R²₂(8) carboxylic acid dimers.[18] The final structural model, further interrogated by tools like Hirshfeld surface analysis, will provide invaluable insights into the molecule's conformation and packing, empowering future efforts in drug design and materials engineering.

References

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). Scientific Research Publishing. Retrieved from [Link]

-

SOP: CRYSTALLIZATION. (n.d.). Columbia University. Retrieved from [Link]

-

How to Crystallize Organic Compounds. (2024, October 10). wikiHow. Retrieved from [Link]

-

Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (2023, February 15). Longdom Publishing. Retrieved from [Link]

-

Shattock, T. R., Arora, K. K., & Zaworotko, M. J. (2008). Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. Crystal Growth & Design, 8(11), 4533–4545. Retrieved from [Link]

-

Shattock, T. R., Arora, K., & Zaworotko, M. (2008). Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. Crystal Growth & Design. Retrieved from [Link]

-

Ke, W., Sun, N.-B., & Wu, H.-K. (2013). Tetramer Crystal Structure of Thiophene-2-carboxylic Acid. Asian Journal of Chemistry, 25(15), 8715-8717. Retrieved from [Link]

-

Guide for crystallization. (n.d.). École Polytechnique Fédérale de Lausanne. Retrieved from [Link]

-

Das, G., & Desiraju, G. R. (2008). Design of Cocrystals via New and Robust Supramolecular Synthon between Carboxylic Acid and Secondary Amide: Honeycomb Network with Jailed Aromatics. Crystal Growth & Design, 9(3), 1334–1337. Retrieved from [Link]

-

The Hirshfeld Surface. (n.d.). CrystalExplorer. Retrieved from [Link]

-

Crystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

-

Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]

-

2D cocrystal engineering: switching the robust carboxylic acid–pyridine supramolecular heterosynthon via an oriented external electric field. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Hirshfeld surface analysis. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. (2022, October 18). MDPI. Retrieved from [Link]

-

Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. (2022, December 21). Biointerface Research in Applied Chemistry. Retrieved from [Link]

-

Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved from [Link]

-

CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. (n.d.). SciSpace. Retrieved from [Link]

-

X-ray single-crystal diffraction. (n.d.). FZU. Retrieved from [Link]

-

Solvothermal synthesis, crystal structure, and properties of lanthanide-organic frameworks based on thiophene-2,5-dicarboxylic acid. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Small Molecule Diffraction. (n.d.). Diamond Light Source. Retrieved from [Link]

-

Synthesis And Characterization Of Thiophene-2,5-dicarboxylic Acid And Its Derivatives. (2016, October 17). Dalian University of Technology. Retrieved from [Link]

-

Zefirov, N. S., Kuznetsova, T. S., & Kozhushkov, S. I. (1995). structure and reactivity of the cyclopropane species. PATAI'S Chemistry of Functional Groups. Retrieved from [Link]

-

Thiophene-3-carboxylic acid (C5H4O2S). (n.d.). PubChem. Retrieved from [Link]

-

Paškevičius, T., Lapinskaitė, R., Stončius, S., & Labanauskas, L. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molbank, 2023(2), M1634. Retrieved from [Link]

-

Synthesis of cyclopropylthiophenes. (A) Synthesis of of... (n.d.). ResearchGate. Retrieved from [Link]

-

Thiophene-2-carboxylic acid. (n.d.). Wikipedia. Retrieved from [Link]

-

Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study. (n.d.). ResearchGate. Retrieved from [Link]

-

How does the cyclopropyl group influence conjugation and aromaticity?. (2017, August 23). Chemistry Stack Exchange. Retrieved from [Link]

-

Davies, A. G., & Sutcliffe, R. (1982). Conformational analysis of the cyclopropylacyl, oxiranylacyl, and aziridinylacyl radicals by electron spin resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 2, (11), 1437-1442. Retrieved from [Link]

-

Determination of Conformational Preference in Arylcyclopropanes by Nuclear Magnetic Resonance1. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

- Process for the preparation of cyclopropyl carboxylic acid esters and derivatives. (n.d.). Google Patents.

-

New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (n.d.). Semantic Scholar. Retrieved from [Link]

Sources

- 1. globethesis.com [globethesis.com]

- 2. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. rigaku.com [rigaku.com]

- 4. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 5. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. longdom.org [longdom.org]

- 9. unifr.ch [unifr.ch]

- 10. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 11. excillum.com [excillum.com]

- 12. diamond.ac.uk [diamond.ac.uk]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. catalogimages.wiley.com [catalogimages.wiley.com]

- 15. researchgate.net [researchgate.net]

- 16. Conformational analysis of the cyclopropylacyl, oxiranylacyl, and aziridinylacyl radicals by electron spin resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. asianpubs.org [asianpubs.org]

- 20. Thiophene-3-carboxylic acid | C5H4O2S | CID 6918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 22. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 23. crystalexplorer.net [crystalexplorer.net]

- 24. scispace.com [scispace.com]

- 25. biointerfaceresearch.com [biointerfaceresearch.com]

Methodological & Application

Application Note: Optimized Esterification Protocols for 2-Cyclopropylthiophene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the esterification of 2-Cyclopropylthiophene-3-carboxylic acid, a key building block in medicinal chemistry and materials science. We present a comparative analysis of two primary esterification methodologies: the classic Fischer-Speier esterification and the milder, coupling agent-mediated Steglich esterification. The causality behind experimental choices, reaction mechanisms, and process optimization are discussed in detail. This document is intended to serve as a practical resource, offering field-proven insights and robust, self-validating protocols to guide researchers in synthesizing esters of this valuable heteroaromatic carboxylic acid with high efficiency and purity.

Introduction: Significance and Synthetic Challenges

2-Cyclopropylthiophene-3-carboxylic acid and its corresponding esters are privileged scaffolds in modern drug discovery. The unique combination of a thiophene ring, a common bioisostere for phenyl groups, with a cyclopropyl moiety often imparts favorable pharmacokinetic properties, metabolic stability, and unique three-dimensional conformations that can enhance binding affinity to biological targets.

However, the synthesis of esters from this substrate is not without its challenges. The thiophene ring's electron-rich nature and the potential acid sensitivity of the cyclopropyl group necessitate careful selection of reaction conditions.[1][2][3] Traditional, harsh methods may lead to side reactions, such as ring opening of the cyclopropyl group or degradation of the thiophene core. Therefore, a nuanced understanding of available esterification methods is critical for achieving high yields and purity. This guide will explore two primary, reliable methods suitable for this specific substrate.

Foundational Esterification Methodologies

Fischer-Speier Esterification

Fischer-Speier esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid with an excess of alcohol under strong acid catalysis (e.g., H₂SO₄, TsOH).[4][5][6] The reaction is an equilibrium-driven process, and to achieve high conversion, the equilibrium must be shifted towards the product.[7][8] This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, and/or by removing the water byproduct as it forms.[7][9]

Mechanism: The reaction proceeds via several reversible steps[5][10]:

-

Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon towards nucleophilic attack.[4][8]

-

Nucleophilic attack by the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer from the attacking alcohol's hydroxyl group.

-

Protonation of one of the original hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of water to reform the carbonyl, yielding a protonated ester.

-

Deprotonation to yield the final ester product and regenerate the acid catalyst.

Caption: Mechanism of Fischer-Speier Esterification.

While cost-effective, the requirement for strong acid and potentially high temperatures makes this method less suitable for substrates with acid-labile functional groups.[1]

Steglich Esterification

For sensitive substrates, the Steglich esterification offers a significantly milder and more efficient alternative.[11][12] First described by Wolfgang Steglich in 1978, this method utilizes a coupling agent, typically N,N′-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester formation at room temperature under neutral conditions.[11][13][14] This approach is particularly advantageous for converting sterically hindered or acid-labile substrates.[12][15]

Mechanism: The Steglich reaction avoids the need for strong acid activation.

-

The carboxylic acid adds to DCC to form a highly reactive O-acylisourea intermediate.[12]

-

The catalyst, DMAP, acts as a superior acyl transfer agent. It attacks the O-acylisourea to form a reactive acylpyridinium salt ("active ester").[12][13] This step is crucial as it prevents a common side reaction: the intramolecular 1,3-rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[13][15]

-

The alcohol then reacts with the highly electrophilic acylpyridinium salt to form the desired ester.

-

The byproduct of this reaction is N,N′-dicyclohexylurea (DCU), a sparingly soluble solid that can typically be removed by filtration.

Caption: Mechanism of Steglich Esterification.

Comparative Analysis of Protocols

The choice of esterification method depends critically on the stability of the substrate, the scale of the reaction, and the desired purity of the final product.

| Parameter | Fischer-Speier Esterification | Steglich Esterification |

| Catalyst | Strong Brønsted acid (e.g., H₂SO₄) | DMAP (catalytic) |

| Coupling Agent | None | DCC or EDC |

| Temperature | Reflux (often >80 °C)[16] | 0 °C to Room Temperature[13] |

| Solvent | Excess alcohol | Aprotic solvent (e.g., DCM, THF)[15] |

| Key Advantage | Low cost, simple reagents, ideal for large scale with robust substrates.[5] | Mild conditions, high yields, suitable for acid-sensitive and sterically hindered substrates.[11][15] |

| Key Disadvantage | Harsh conditions can degrade sensitive substrates; equilibrium-limited.[16][17] | Higher cost of reagents; formation of DCU byproduct requires careful purification.[18] |

| Suitability for Target | Potentially viable for simple, unhindered alcohols, but carries risk of cyclopropyl ring degradation. | Highly recommended due to mild, neutral conditions that preserve the substrate's integrity. |

Detailed Experimental Protocols

Protocol 1: Fischer-Speier Esterification (Example: Methyl Ester)

This protocol is best suited for simple, primary alcohols where the potential for side reactions is minimized.

Materials and Reagents:

-

2-Cyclopropylthiophene-3-carboxylic acid (1.0 eq)

-

Anhydrous Methanol (MeOH) (serves as solvent and reagent)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

-

To a round-bottom flask, add 2-Cyclopropylthiophene-3-carboxylic acid (1.0 eq) and a large excess of anhydrous methanol (e.g., 20-40 eq).

-

Stir the mixture until the acid is fully dissolved.

-

Carefully add concentrated sulfuric acid (5 mol%) dropwise to the stirring solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C for methanol).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Once complete, cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.[19]

-

Dissolve the residue in an organic solvent like ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.[19]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ester.

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[20][21]

Protocol 2: Steglich Esterification (Example: Ethyl Ester)

This is the recommended protocol for preserving the integrity of the 2-Cyclopropylthiophene-3-carboxylic acid scaffold.

Materials and Reagents:

-

2-Cyclopropylthiophene-3-carboxylic acid (1.0 eq)

-

Anhydrous Ethanol (EtOH) (1.2 - 1.5 eq)

-

N,N′-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

0.5 N Hydrochloric Acid (HCl) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Cyclopropylthiophene-3-carboxylic acid (1.0 eq), ethanol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.[22]

-

Stir the solution and cool it to 0 °C in an ice bath.

-

Add DCC (1.1 eq) to the cold solution in one portion. A white precipitate of dicyclohexylurea (DCU) will begin to form.[22]

-

Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 3-6 hours.[14]

-

Monitor the reaction by TLC. Upon completion, filter off the precipitated DCU using a fritted funnel.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl (to remove excess DMAP), water, and saturated NaHCO₃ solution.[22]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification and DCU Removal: Traces of DCU can be difficult to remove as it may co-elute with the product during chromatography.[18]

-

Precipitation: Dissolve the crude product in a minimal amount of cold DCM and place it in a freezer (-20 °C) for several hours. The remaining DCU should precipitate and can be removed by filtration.[18]

-

Chromatography: If further purification is needed, flash column chromatography on silica gel is effective. Using a solvent system like hexanes/ethyl acetate will typically separate the desired ester from any remaining impurities.

General Experimental Workflow

The following diagram illustrates the general workflow from reaction setup to final product characterization, applicable to both protocols with minor variations in the workup stage.

Caption: General laboratory workflow for ester synthesis.

References

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

Yasir, M., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

-

Taylor & Francis Online. (2007). Optimized Synthesis and Simple Purification of 2,5‐Diamino‐thiophene‐3,4‐dicarboxylic Acid Diethyl Ester. Retrieved from [Link]

-

ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction? Retrieved from [Link]

-

ResearchGate. (n.d.). Optimized Synthesis and Simple Purification of 2,5‐Diamino‐thiophene‐3,4‐dicarboxylic Acid Diethyl Ester. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

- Google Patents. (n.d.). US20090318710A1 - Process for the purification of thiophenes.

-

ResearchGate. (2021). Current Developments in Esterification Reaction: A Review on Process and Parameters. Retrieved from [Link]

-

ACS Publications. (2025). Fast Esterification Method Mediated by Coupling Reagent NDTP. ACS Omega. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Esterification – Knowledge and References. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Retrieved from [Link]

-

PMC. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

ACS Publications. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). Steglich Esterification. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

ResearchGate. (n.d.). Acid‐Catalyzed Ring Opening Reaction of Cyclopropyl Carbinols with Acetonitrile to Synthesize Amides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

-

OpenStax. (2023). 21.3 Reactions of Carboxylic Acids. Retrieved from [Link]

-

Pearson. (n.d.). Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. Retrieved from [Link]

- Google Patents. (n.d.). WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.

-

CBU. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

UNT Digital Library. (n.d.). THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPNENE CARBOXH.IC ACID. Retrieved from [Link]

Sources

- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives - Google Patents [patents.google.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. athabascau.ca [athabascau.ca]

- 10. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Steglich Esterification [organic-chemistry.org]

- 13. Steglich esterification - Wikipedia [en.wikipedia.org]

- 14. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 15. scribd.com [scribd.com]

- 16. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. tandfonline.com [tandfonline.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Organic Syntheses Procedure [orgsyn.org]

Application Notes & Protocols: A Framework for Developing Bioactive Scaffolds Functionalized with 2-Cyclopropylthiophene-3-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of materials science and biology has propelled tissue engineering to the forefront of regenerative medicine, with bioactive scaffolds serving as a cornerstone technology.[1] These scaffolds are not merely passive supports but are engineered to actively guide cellular processes and tissue genesis.[1][2] A key strategy for imbuing scaffolds with these properties is the incorporation of bioactive molecules.[3] Thiophene derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4][5] This document introduces 2-Cyclopropylthiophene-3-carboxylic acid as a novel, yet underexplored, candidate for scaffold functionalization. Its unique structure, featuring a potentially bioactive thiophene core and a readily available carboxylic acid handle for covalent attachment, makes it a compelling molecule for creating next-generation biomaterials.[6][7] This guide provides a comprehensive framework, including detailed protocols, for the synthesis of the parent molecule, its covalent immobilization onto polymer scaffolds, and a systematic, tiered approach for evaluating the resulting scaffold's biocompatibility and functional bioactivity.

Part 1: Synthesis and Characterization of 2-Cyclopropylthiophene-3-carboxylic Acid

Scientific Rationale: The synthesis and rigorous characterization of the bioactive molecule are paramount. Purity, identity, and stability of the functionalizing agent directly impact the reproducibility and interpretation of all subsequent biological data. The following protocols are adapted from established palladium-catalyzed cross-coupling reactions and standard saponification methods, which provide a reliable route to the target compound.[8]

Protocol 1.1: Synthesis of 2-Cyclopropylthiophene-3-carboxylic Acid

This two-step procedure first involves the synthesis of an ester precursor via Suzuki-Miyaura coupling, followed by saponification to yield the final carboxylic acid.[8]

Step 1: Suzuki-Miyaura Coupling for Methyl 2-cyclopropylthiophene-3-carboxylate

-